molecular formula C7H8F6O B2792666 1,1,1,7,7,7-Hexafluoro-4-heptanone CAS No. 332-86-5

1,1,1,7,7,7-Hexafluoro-4-heptanone

Cat. No.: B2792666
CAS No.: 332-86-5
M. Wt: 222.13
InChI Key: WLFTZMAAXHUNDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,7,7,7-Hexafluoro-4-heptanone can be synthesized through various methods. One common approach involves the reaction of heptanone with a fluorinating agent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

1,1,1,7,7,7-Hexafluoro-4-heptanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1,7,7,7-Hexafluoro-4-heptanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in studies involving fluorinated compounds and their biological interactions.

    Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1,7,7,7-Hexafluoro-4-heptanone involves its interaction with molecular targets through its fluorine atoms. These interactions can influence various pathways, including enzymatic reactions and molecular binding processes. The presence of multiple fluorine atoms enhances the compound’s reactivity and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,7,7,7-Hexafluoro-4-heptanone is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its reactivity and applications differ significantly from other fluorinated compounds, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

1,1,1,7,7,7-hexafluoroheptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFTZMAAXHUNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1,1,7,7,7-Hexafluoroheptan-4-ol (1.4 g, 6.25 mmol) was dissolved in CH2Cl2 (12 mL) and pyridinium chlorochromate (PCC) (1.48 g, 6.87 mmol) was added. The mixture was stirred for 4 h. Additional PCC (800 mg) was added and the mixture stirred for 1 h. The mixture was filtered through celite and silica, washing with DCM. The resulting pale yellow solution was evaporated at room temperature to afford the title compound.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mg
Type
reactant
Reaction Step Three

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